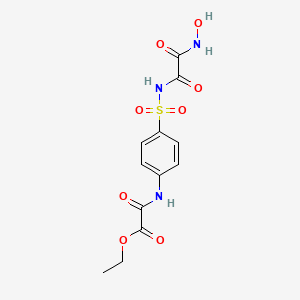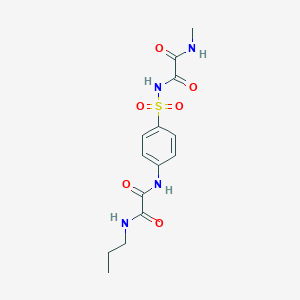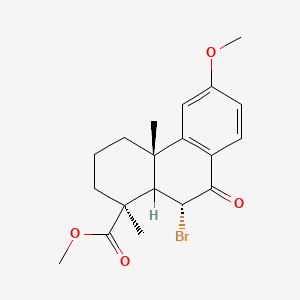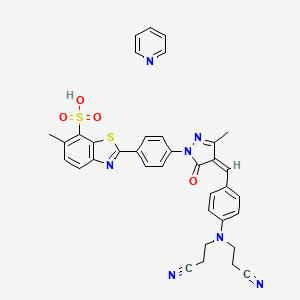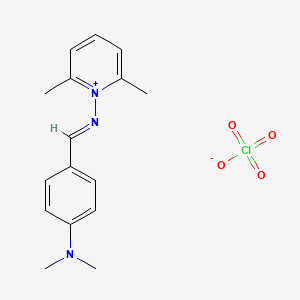
2,6-Dimethyl-1-(((4-(dimethylamino)phenyl)methylene)amino)pyridinium perchlorate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-Dimethyl-1-(((4-(dimethylamino)phenyl)methylene)amino)pyridinium perchlorate is a complex organic compound that belongs to the class of pyridinium salts. These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine. The unique structure of this compound, featuring a pyridinium core with dimethyl and dimethylamino substituents, makes it an interesting subject for scientific research.
准备方法
The synthesis of 2,6-Dimethyl-1-(((4-(dimethylamino)phenyl)methylene)amino)pyridinium perchlorate typically involves the reaction of 2,6-dimethylpyridine with 4-(dimethylamino)benzaldehyde in the presence of an acid catalyst. The reaction conditions often include refluxing the reactants in a suitable solvent such as ethanol or methanol. The resulting product is then treated with perchloric acid to form the perchlorate salt .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include continuous flow reactions and the use of automated reactors to ensure consistent quality and efficiency.
化学反应分析
2,6-Dimethyl-1-(((4-(dimethylamino)phenyl)methylene)amino)pyridinium perchlorate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyridinium derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, acetonitrile, and catalysts such as palladium on carbon or platinum oxide. The major products formed from these reactions depend on the specific reagents and conditions used .
科学研究应用
2,6-Dimethyl-1-(((4-(dimethylamino)phenyl)methylene)amino)pyridinium perchlorate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex heterocyclic compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its use as a potential therapeutic agent due to its unique chemical structure and reactivity.
作用机制
The mechanism of action of 2,6-Dimethyl-1-(((4-(dimethylamino)phenyl)methylene)amino)pyridinium perchlorate involves its interaction with various molecular targets and pathways. The compound can act as an electron donor or acceptor, facilitating redox reactions. It can also interact with nucleic acids and proteins, leading to potential biological effects such as inhibition of enzyme activity or disruption of cellular processes .
相似化合物的比较
Similar compounds to 2,6-Dimethyl-1-(((4-(dimethylamino)phenyl)methylene)amino)pyridinium perchlorate include other pyridinium salts such as:
- 1-Methyl-4-(dimethylamino)pyridinium iodide
- 4-(Dimethylamino)pyridine
- N,N-Dimethyl-4-aminopyridine
These compounds share structural similarities but differ in their substituents and overall reactivity. The unique combination of dimethyl and dimethylamino groups in this compound gives it distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
属性
CAS 编号 |
121774-63-8 |
|---|---|
分子式 |
C16H20ClN3O4 |
分子量 |
353.80 g/mol |
IUPAC 名称 |
4-[(E)-(2,6-dimethylpyridin-1-ium-1-yl)iminomethyl]-N,N-dimethylaniline;perchlorate |
InChI |
InChI=1S/C16H20N3.ClHO4/c1-13-6-5-7-14(2)19(13)17-12-15-8-10-16(11-9-15)18(3)4;2-1(3,4)5/h5-12H,1-4H3;(H,2,3,4,5)/q+1;/p-1/b17-12+; |
InChI 键 |
BVOGOLDGPOMVSE-KCUXUEJTSA-M |
手性 SMILES |
CC1=[N+](C(=CC=C1)C)/N=C/C2=CC=C(C=C2)N(C)C.[O-]Cl(=O)(=O)=O |
规范 SMILES |
CC1=[N+](C(=CC=C1)C)N=CC2=CC=C(C=C2)N(C)C.[O-]Cl(=O)(=O)=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



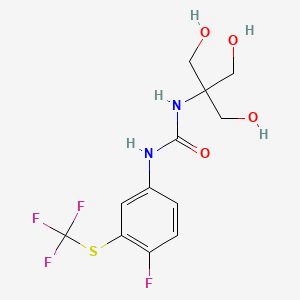

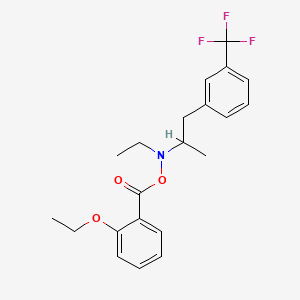
![2-[[5-(2-methylanilino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N'-phenylacetohydrazide](/img/structure/B12745899.png)
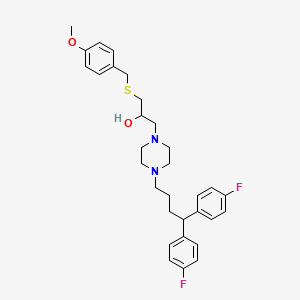

![(E)-but-2-enedioic acid;1-[4-[3-(tert-butylamino)-2-hydroxypropoxy]-3-(propoxymethyl)phenyl]ethanone](/img/structure/B12745914.png)
![acetic acid;(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-(2,4,6-trimethylphenyl)propan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(4H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B12745927.png)
